Pyridine-4-sulfonyl Chloride

Sulfonyl chloride stability Heteroaromatic sulfonyl halides Decomposition mechanism

In contrast to its 2- and 3-positional isomers, Pyridine-4-sulfonyl chloride (CAS 134479-04-2) uniquely undergoes SO₂ extrusion and yields exclusively 4,4′-thiodipyridine upon hydrazine reduction—not disulfide. This para-relationship of the sulfonyl chloride to the ring nitrogen dictates distinct electronic properties and synthetic outcomes. Procure the pure 4-isomer to ensure accurate incorporation of the 4-pyridylsulfonyl pharmacophore, eliminating isomeric contamination risks that lead to divergent pathways or product instability.

Molecular Formula C5H4ClNO2S
Molecular Weight 177.61 g/mol
CAS No. 134479-04-2
Cat. No. B158375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine-4-sulfonyl Chloride
CAS134479-04-2
Molecular FormulaC5H4ClNO2S
Molecular Weight177.61 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1S(=O)(=O)Cl
InChIInChI=1S/C5H4ClNO2S/c6-10(8,9)5-1-3-7-4-2-5/h1-4H
InChIKeyNHMOJCOXIZRTRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine-4-sulfonyl Chloride (CAS 134479-04-2): Product Specifications and Fundamental Properties


Pyridine-4-sulfonyl chloride (CAS 134479-04-2) is a heteroaromatic sulfonyl halide characterized by a sulfonyl chloride group (-SO₂Cl) attached to the 4-position of a pyridine ring [1]. This structural arrangement places the electrophilic sulfonyl chloride moiety in a para relationship to the ring nitrogen, which critically influences both its electronic properties and its characteristic decomposition pathways compared to its 2- and 3-pyridyl positional isomers . The compound serves as a versatile electrophilic reagent for introducing sulfonyl functionality into molecular scaffolds, particularly in the synthesis of sulfonamides, sulfonate esters, and related derivatives [1].

Why Positional Isomers of Pyridine-sulfonyl Chloride Are Not Interchangeable for Pyridine-4-sulfonyl Chloride Procurement


Substituting pyridine-4-sulfonyl chloride with its 2- or 3-positional isomers without rigorous experimental validation introduces significant risk of divergent synthetic outcomes and product instability. Comprehensive experimental studies across 236 heteroaromatic sulfonyl halides have demonstrated that the position of the sulfonyl chloride group on the pyridine ring dictates fundamentally different decomposition mechanisms: pyridine-4-sulfonyl chloride undergoes characteristic formal SO₂ extrusion under certain conditions, whereas pyridine-3-sulfonyl chloride is primarily susceptible to hydrolysis by trace water . Furthermore, in specific reductive transformations with hydrazine, pyridine-4-sulfonyl chloride yields 4,4′-thiodipyridine exclusively, while its 2- and 3-isomers produce the corresponding disulfides, confirming distinct and non-interchangeable reaction pathways [1].

Quantitative Comparative Evidence for Pyridine-4-sulfonyl Chloride Against Positional Isomers and Analogs


Divergent Decomposition Pathways: SO₂ Extrusion of 4-Isomer vs. Hydrolysis of 3-Isomer

In a comprehensive stability study of 236 heteroaromatic sulfonyl halides, pyridine-4-sulfonyl chloride exhibited a distinct decomposition mechanism—formal SO₂ extrusion—a pathway it shares with the 2-isomer but not the 3-isomer . In contrast, pyridine-3-sulfonyl chloride predominantly undergoes hydrolysis by trace water, reflecting fundamentally different stability profiles under identical storage and handling conditions .

Sulfonyl chloride stability Heteroaromatic sulfonyl halides Decomposition mechanism

Unique Reduction Product: Exclusive Formation of 4,4′-Thiodipyridine with Hydrazine

When reacted with hydrazine under identical reductive conditions, pyridine-4-sulfonyl chloride produces exclusively 4,4′-thiodipyridine, whereas both pyridine-2-sulfonyl chloride and pyridine-3-sulfonyl chloride are reduced to their respective disulfides (2,2′-dithiodipyridine and 3,3′-dithiodipyridine) [1]. This represents a qualitative divergence in product outcome rather than a mere difference in yield.

Reductive transformations Sulfur-containing heterocycles Sulfonyl chloride reduction

Position-Dependent SO₂ Extrusion Propensity: Shared 2- and 4-Isomer Pathway with Different Consequences

Both pyridine-2-sulfonyl chloride and pyridine-4-sulfonyl chloride undergo formal SO₂ extrusion under certain conditions, a pathway that is notably absent for the 3-isomer . However, the subsequent reactivity of the resulting intermediates differs substantially due to the electronic environment conferred by the ring nitrogen position (ortho in the 2-isomer, para in the 4-isomer) .

SO₂ extrusion Desulfonylation Reaction mechanism

Recommended Application Scenarios for Pyridine-4-sulfonyl Chloride Based on Comparative Evidence


Synthesis of 4,4′-Thiodipyridine and Related Monosulfide Heterocycles

The exclusive formation of 4,4′-thiodipyridine (rather than the corresponding disulfide) when pyridine-4-sulfonyl chloride is treated with hydrazine makes this compound uniquely suited for the preparation of sulfur-bridged pyridine dimers containing a single sulfur atom [1]. Such monosulfide scaffolds serve as valuable ligands in coordination chemistry and as building blocks for materials with specific electronic properties. The 2- and 3-isomers are incapable of accessing this product class under the same reductive conditions, as they yield only the disulfide dimers [1].

Controlled SO₂ Extrusion Strategies for Intermediate Generation

The propensity of pyridine-4-sulfonyl chloride to undergo formal SO₂ extrusion under specific conditions can be exploited in synthetic sequences where controlled desulfonylation is desired [1]. Unlike the 3-isomer, which undergoes hydrolytic decomposition by trace water and does not extrude SO₂, the 4-isomer provides a predictable pathway for generating reactive intermediates that can be trapped in situ for subsequent transformations [1].

Sulfonamide Library Synthesis Requiring 4-Pyridyl Sulfonamide Architecture

As a sulfonylating reagent, pyridine-4-sulfonyl chloride installs the 4-pyridylsulfonyl moiety onto amine nucleophiles, yielding sulfonamides with the pyridine nitrogen positioned para to the sulfonamide linkage [1]. This specific spatial arrangement influences hydrogen-bonding capacity, metal-chelating ability, and electronic properties of the resulting sulfonamides in ways distinct from ortho- or meta-substituted analogs. Procurement of the pure 4-isomer ensures that the intended 4-pyridylsulfonyl pharmacophore is accurately incorporated into lead compounds during medicinal chemistry campaigns.

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